3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione
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Overview
Description
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is an organic compound with a complex structure that includes an aniline group, a methylsulfanyl group, and a phenylpropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with a suitable alkylating agent to introduce the methylsulfanyl group. This is followed by the formation of the phenylpropene backbone through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of aniline derivatives .
Scientific Research Applications
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Anilino-3-(4-methylphenyl)propanoic acid
- (E)-3-anilino-3-(methylsulfanyl)-2-(phenylsulfonyl)-2-propenenitrile
- 3-anilino-3-methylsulfanyl-2-pyridin-1-ium-1-ylprop-2-enenitrile, iodide
Uniqueness
3-Anilino-3-(methylsulfanyl)-1-phenylprop-2-ene-1-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
40952-62-3 |
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Molecular Formula |
C16H15NS2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
3-anilino-3-methylsulfanyl-1-phenylprop-2-ene-1-thione |
InChI |
InChI=1S/C16H15NS2/c1-19-16(17-14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2-12,17H,1H3 |
InChI Key |
WDOYRNKGVXMSMF-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=CC(=S)C1=CC=CC=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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